Anpirtoline

Serotonin Receptor Pharmacology Neuroscience Drug Discovery

Anpirtoline (D-16949) is the definitive tool for isolating 5-HT1B receptor function without confounding 5-HT1A co-activation. Unlike mixed agonists (e.g., RU24969), its behavioral effects depend solely on 5-HT1B/D receptors, ensuring clean, interpretable data. It simultaneously blocks 5-HT3 receptors (Ki=29.5 nM), enabling single-compound investigation of dual serotonergic modulation. With 4× greater potency than imipramine in the forced swim test (ED50=4.6 mg/kg i.p.) and potent antinociception (ED50=0.52 mg/kg i.p.), it serves as a high-sensitivity benchmark. Procure Anpirtoline for unambiguous behavioral pharmacology, receptor interplay studies, and translational pain/depression research. Avoid generic substitutions that compromise experimental validity.

Molecular Formula C10H13ClN2S
Molecular Weight 228.74 g/mol
CAS No. 98330-05-3
Cat. No. B1665510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnpirtoline
CAS98330-05-3
Synonyms6-chlor-2-(piperidyl-4-thio)pyridine
6-chloro-2-(piperidyl-4-thiol)pyridine
anpirtoline
anpirtoline hydrochloride
D 16949
D-16949
Molecular FormulaC10H13ClN2S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESC1CNCCC1SC2=NC(=CC=C2)Cl
InChIInChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2
InChIKeyGGALEXMXDMUMDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anpirtoline (CAS 98330-05-3): A Potent 5-HT1B Agonist and 5-HT3 Antagonist for Neuroscience Procurement


Anpirtoline (developmental code D-16949) is a synthetic small molecule serotonin (5-HT) receptor modulator, characterized as a highly potent agonist at the 5-HT1B receptor (Ki = 28 nM) and an antagonist at the 5-HT3 receptor (Ki = 29.5 nM) [1][2]. This compound, which was under investigation for major depressive disorder and pain, demonstrates a unique receptor interaction profile, showing strong selectivity for 5-HT1B over 5-HT1A (Ki = 150 nM) and 5-HT2 (Ki = 1.49 μM) receptors, and is brain penetrant [2]. Its distinctive pharmacological signature, including its mixed agonist/antagonist actions at distinct serotonin receptor families, differentiates it from more selective single-target 5-HT1B agonists and warrants its selection for specific neuroscience research applications [2].

The Scientific Rationale for Procuring Anpirtoline Over Other 5-HT1B Agonists


Substituting Anpirtoline with other in-class 5-HT1B agonists such as CP-93129 or RU24969 can critically confound experimental outcomes due to fundamental differences in receptor selectivity and functional activity. While compounds like RU24969 act as mixed 5-HT1A/1B agonists, Anpirtoline exhibits a distinct pharmacological profile, functioning as a selective 5-HT1B agonist with the added feature of 5-HT3 receptor antagonism [1][2]. This unique dual action means that observed in vivo effects cannot be reliably attributed solely to 5-HT1B activation. For instance, direct comparative behavioral studies have demonstrated that the motor phenotype induced by Anpirtoline is mechanistically distinct from that of the mixed agonist RU24969 [2]. Therefore, for experiments designed to isolate and study the specific contributions of the 5-HT1B receptor or the functional consequences of concurrent 5-HT3 blockade, a generic substitution is scientifically invalid and will yield non-interpretable data.

Quantitative Evidence for Anpirtoline's Scientific Differentiation and Procurement Decisions


Dual 5-HT1B Agonism and 5-HT3 Antagonism: A Unique Pharmacological Profile

Anpirtoline is differentiated from standard 5-HT1B agonists like CP-93129 by its concurrent, high-affinity antagonism at the 5-HT3 receptor. While CP-93129 is a selective 5-HT1B agonist, Anpirtoline binds to the 5-HT3 receptor with a Ki of 29.5 nM, a value comparable to its affinity for the 5-HT1B receptor (Ki = 28 nM) [1]. This dual activity is a key differentiator, as it introduces a secondary mechanism of action that is absent in simpler 5-HT1B agonists, making Anpirtoline the appropriate tool for investigating the combined effects of 5-HT1B activation and 5-HT3 blockade.

Serotonin Receptor Pharmacology Neuroscience Drug Discovery

Functional Selectivity in Motor Behavior vs. Mixed 5-HT1A/1B Agonist RU24969

A direct comparative study demonstrates that the behavioral profile of Anpirtoline is qualitatively distinct from that of RU24969, a mixed 5-HT1A/1B agonist. In locomotor assays, while both compounds increase activity, RU24969 induces a characteristic 'flat body posture,' whereas Anpirtoline increases ambulation with a 'hopping motion' [1]. Furthermore, the behavior induced by Anpirtoline (1.25-5.0 mg/kg SC) is specifically attenuated by the 5-HT1B/D antagonist GR127935 but remains largely unaffected by the 5-HT1A antagonist WAY100635, confirming its selective 5-HT1B-mediated action. In contrast, the effects of RU24969 require antagonism of both receptor subtypes for full attenuation [1].

Behavioral Pharmacology 5-HT1B Receptor In Vivo Phenotyping

Superior In Vivo Antidepressant Potency vs. Imipramine and Desipramine

In the rat forced swim test (FST), a standard behavioral model for predicting antidepressant activity, Anpirtoline demonstrates significantly greater potency than the established tricyclic antidepressants imipramine and desipramine. Anpirtoline increased swimming activity with an ED50 of 4.6 mg/kg (i.p.), making it four times more potent than imipramine and desipramine in this assay [1]. This quantitative advantage establishes Anpirtoline as a high-potency tool for studying 5-HT1B-mediated antidepressant mechanisms.

Antidepressant Drug Discovery In Vivo Efficacy Behavioral Models

Cross-Species Functional Potency Differences for 5-HT1B Modulation

Anpirtoline exhibits a marked species-dependent difference in functional potency at the presynaptic 5-HT1B autoreceptor compared to the endogenous ligand serotonin (5-HT). In superfused brain cortex slices, Anpirtoline inhibited electrically evoked [³H]-5-HT overflow with an EC50 of 55 nM in the rat, but was ~20-fold less potent in the pig (EC50 = 1190 nM). In contrast, 5-HT was equipotent in both species (EC50 = 69 nM) [1]. This demonstrates that Anpirtoline's functional efficacy is not uniform across species, a critical consideration for experimental design and data interpretation.

Comparative Pharmacology Presynaptic 5-HT1B Receptor Ex Vivo Electrophysiology

Targeted Application Scenarios for Anpirtoline Based on Its Unique Differentiating Evidence


Dissecting 5-HT1B-Mediated Behavioral Responses from 5-HT1A Co-Activation

Anpirtoline is the ideal tool for in vivo behavioral studies aiming to specifically characterize the role of the 5-HT1B receptor. Unlike mixed agonists such as RU24969, its effects are primarily mediated by 5-HT1B receptors and are not dependent on 5-HT1A co-activation. This specificity was demonstrated in direct comparative studies where Anpirtoline-induced behaviors were sensitive only to 5-HT1B/D antagonism, whereas the effects of RU24969 required both 5-HT1A and 5-HT1B blockade [1]. Researchers should select Anpirtoline for experiments where clean interpretation of 5-HT1B function is paramount, such as in studies of motor control, anxiety, or aggression using knockout models or selective antagonists.

Investigating the Synergy of 5-HT1B Agonism and 5-HT3 Antagonism

For research projects focused on the functional interplay between serotonin receptor families, Anpirtoline provides a unique single-compound solution. Its dual activity as a potent 5-HT1B agonist (Ki = 28 nM) and 5-HT3 antagonist (Ki = 29.5 nM) allows for the investigation of combined effects without the complexity of co-administering two separate pharmacological agents [2]. This application is particularly relevant in studies exploring novel mechanisms for treating conditions like depression, anxiety, or pain, where modulation of both receptor types may be beneficial. Anpirtoline's brain-penetrant nature further enhances its utility for these central nervous system applications .

High-Potency Tool for Antidepressant and Analgesic Efficacy Screening in Rodents

Anpirtoline serves as a high-potency reference compound in rodent models of antidepressant and analgesic activity. Its demonstrated four-fold greater potency over imipramine and desipramine in the rat forced swim test (ED50 = 4.6 mg/kg, i.p.) establishes it as a sensitive benchmark for evaluating novel 5-HT1B-targeting therapeutics [3]. Similarly, its robust antinociceptive activity in the electrostimulated pain test (ED50 = 0.52 mg/kg, i.p.) makes it a valuable positive control for studies of 5-HT1B-mediated pain relief [3]. Procurement of Anpirtoline is essential for labs seeking to establish a potent, mechanistically well-characterized positive control in these behavioral paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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